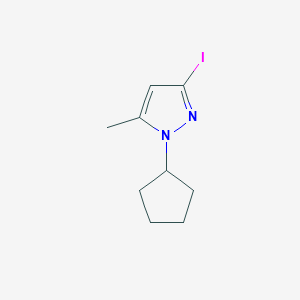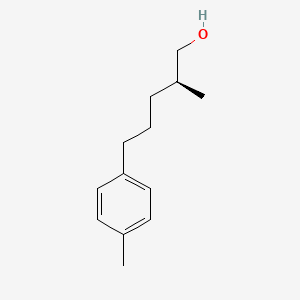
(2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol is a chemical compound that belongs to the class of organic compounds known as secondary alcohols. It is also known by its chemical name, (2S)-2-methyl-5-(4-methylphenyl)pentan-1-ol, or by its common name, muscone. This compound is widely used in the fragrance industry due to its strong musky odor. In
Mecanismo De Acción
The mechanism of action of ((2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol)-2-methyl-5-(4-methylphenyl)pentan-1-ol is not fully understood. However, it is believed to act as a modulator of various signaling pathways in cells. It has been shown to activate the nuclear factor kappa B (NF-κB) pathway, which is involved in regulating inflammatory and immune responses. It has also been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell proliferation and differentiation.
Biochemical and Physiological Effects:
((2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol)-2-methyl-5-(4-methylphenyl)pentan-1-ol has been shown to have several biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of various bacteria and fungi. In vivo studies have shown that it has analgesic and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ((2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol)-2-methyl-5-(4-methylphenyl)pentan-1-ol in lab experiments is its strong musky odor, which makes it easy to detect and measure. Another advantage is its stability, which allows it to be stored for long periods without degradation. However, one limitation is its high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of ((2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol)-2-methyl-5-(4-methylphenyl)pentan-1-ol. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties. Additionally, the study of its mechanism of action and its effects on various signaling pathways could lead to the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of ((2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol)-2-methyl-5-(4-methylphenyl)pentan-1-ol can be achieved through several methods. One of the most common methods is the oxidation of muscone using potassium permanganate. Another method involves the reduction of muscone using sodium borohydride. Both methods have been extensively studied and optimized to produce high yields of ((2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol)-2-methyl-5-(4-methylphenyl)pentan-1-ol.
Aplicaciones Científicas De Investigación
((2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol)-2-methyl-5-(4-methylphenyl)pentan-1-ol has been extensively studied in various scientific fields, including chemistry, biology, and pharmacology. In chemistry, it has been used as a model compound to study the mechanism of oxidation and reduction reactions. In biology, it has been used to study the effects of muscone on various organisms, including bacteria and insects. In pharmacology, it has been studied for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
(2S)-2-methyl-5-(4-methylphenyl)pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-11-6-8-13(9-7-11)5-3-4-12(2)10-14/h6-9,12,14H,3-5,10H2,1-2H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPLUHRZTYAKOW-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CCC[C@H](C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-5-(4-methylphenyl)pentan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


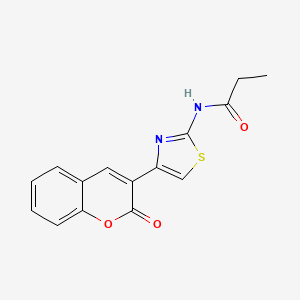
![4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2934790.png)
![N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide](/img/structure/B2934791.png)
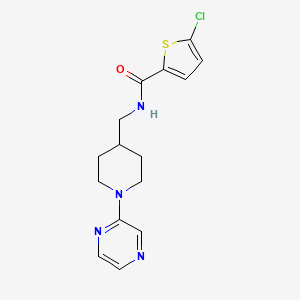
![3-[[1-(2-Chloroacetyl)pyrrolidin-3-yl]amino]benzonitrile](/img/structure/B2934796.png)
![5-[(2,5-Dimethylphenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2934800.png)
![3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2934801.png)
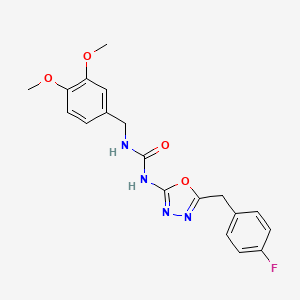
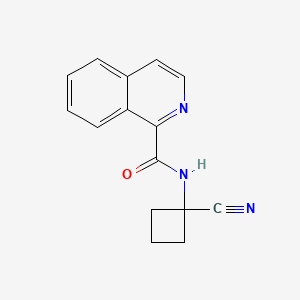
![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B2934805.png)

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2934807.png)
